3-(4-Fluoro-2-methylphenoxy)piperidine

Vue d'ensemble

Description

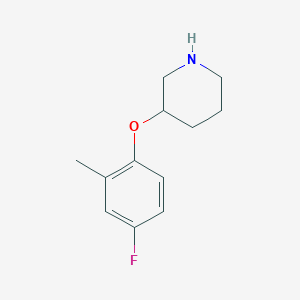

3-(4-Fluoro-2-methylphenoxy)piperidine is an organic compound with the molecular formula C({12})H({16})FNO and a molecular weight of 209.26 g/mol . This compound features a piperidine ring substituted with a 4-fluoro-2-methylphenoxy group, making it a significant molecule in various chemical and pharmaceutical research applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluoro-2-methylphenoxy)piperidine typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-2-methylphenol and piperidine.

Reaction Conditions: The phenol is first converted to its corresponding phenoxide by treatment with a base such as sodium hydride (NaH) or potassium carbonate (K(_2)CO(_3)).

Nucleophilic Substitution: The phenoxide ion then undergoes a nucleophilic substitution reaction with piperidine under reflux conditions in a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Purification: The product is purified by recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process, ensuring consistent quality and scalability.

Analyse Des Réactions Chimiques

Types of Reactions

3-(4-Fluoro-2-methylphenoxy)piperidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO(_4)) or chromium trioxide (CrO(_3)), potentially leading to the formation of ketones or carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH(_4)) can convert certain functional groups within the molecule to alcohols or amines.

Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization with groups like nitro (NO(_2)) or sulfonic acid (SO(_3)H).

Common Reagents and Conditions

Oxidation: KMnO(_4) in acidic or basic medium.

Reduction: LiAlH(_4) in anhydrous ether.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO(_3)) and sulfuric acid (H(_2)SO(_4)).

Major Products

Oxidation: Formation of 4-fluoro-2-methylbenzoic acid.

Reduction: Formation of 4-fluoro-2-methylphenol.

Substitution: Formation of 4-fluoro-2-methyl-5-nitrophenol.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

-

Inhibition of Enzymes :

- The compound has been studied for its potential to inhibit fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MAGL), enzymes involved in the endocannabinoid system. Selective inhibition of these enzymes can lead to increased levels of endocannabinoids, which may have therapeutic implications for pain relief and other conditions .

-

Anticancer Activity :

- Research indicates that piperidine derivatives can exhibit anticancer properties. For instance, modifications of piperidine structures have shown enhanced cytotoxicity against various cancer cell lines, suggesting that 3-(4-Fluoro-2-methylphenoxy)piperidine might be explored as a scaffold for developing new anticancer agents .

-

Neurological Disorders :

- The compound's structural similarity to known neuroactive compounds positions it as a candidate for treating neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems could be beneficial in developing treatments for conditions like Alzheimer's disease .

Biological Activities

- Antimicrobial Properties :

- Antidepressant Effects :

Case Study 1: Inhibition of FAAH and MAGL

A study focused on the design of piperidine-based carbamates demonstrated that modifications could lead to selective inhibition of FAAH and MAGL. Compounds structurally related to this compound were tested for their potency and selectivity, revealing promising results that could inform future drug development strategies targeting the endocannabinoid system .

Case Study 2: Anticancer Activity

In vitro studies evaluated the cytotoxic effects of various piperidine derivatives on cancer cell lines such as FaDu (hypopharyngeal carcinoma). Results indicated that certain modifications led to improved efficacy compared to standard treatments like bleomycin, suggesting that derivatives of this compound could be explored as novel anticancer agents .

Mécanisme D'action

The mechanism of action of 3-(4-Fluoro-2-methylphenoxy)piperidine involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound’s piperidine ring can mimic the structure of natural ligands, allowing it to bind to these targets and modulate their activity. This binding can lead to either activation or inhibition of the target, depending on the nature of the interaction.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(4-Chloro-2-methylphenoxy)piperidine

- 3-(4-Bromo-2-methylphenoxy)piperidine

- 3-(4-Methyl-2-methylphenoxy)piperidine

Uniqueness

3-(4-Fluoro-2-methylphenoxy)piperidine is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and influences the compound’s reactivity and binding affinity. Fluorine’s high electronegativity and small size can enhance the compound’s stability and bioavailability compared to its chloro, bromo, and methyl analogs.

Activité Biologique

3-(4-Fluoro-2-methylphenoxy)piperidine is a compound that has garnered attention due to its potential biological activities, particularly in pharmacological applications. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and therapeutic implications, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound this compound features a piperidine ring substituted with a 4-fluoro-2-methylphenoxy group. Its chemical formula is C12H14FNO, and it has a CAS number of 946759-56-4. The presence of the fluorine atom and the phenoxy group is critical for its biological activity, influencing its interaction with various biological targets.

Interaction with Enzymes

Research indicates that compounds similar to this compound can interact with various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial in neurotransmitter regulation. Such interactions may lead to enhanced cognitive functions or neuroprotective effects, making it a candidate for Alzheimer's disease treatment .

Cellular Effects

Studies suggest that this compound may modulate cell signaling pathways, impacting cellular metabolism and gene expression. For instance, it has been shown to influence potassium channel activity, which can alter cell membrane potentials and signaling cascades .

Molecular Mechanisms

The molecular action of this compound involves specific binding interactions with biomolecules. It is believed to act as an inhibitor or modulator of certain enzymes by binding to their active sites. This mechanism underlies its potential therapeutic effects in various conditions, including cancer and neurodegenerative diseases .

Cancer Therapy

Recent investigations highlight the anticancer potential of piperidine derivatives. For example, compounds structurally related to this compound have demonstrated cytotoxicity against various cancer cell lines, indicating their promise as anticancer agents .

Neurological Disorders

The compound's ability to modulate cholinergic signaling positions it as a candidate for treating Alzheimer's disease. By enhancing AChE inhibition, it may improve cognitive functions in affected individuals .

Table 1: Biological Activity Data of Piperidine Derivatives

| Compound Name | Target Enzyme | IC50 (µM) | Effect |

|---|---|---|---|

| This compound | AChE | TBD | Potential cognitive enhancer |

| Piperidine Analog A | MenA | 33 ± 5 | Antibacterial activity |

| Piperidine Analog B | AChE | TBD | Neuroprotective effects |

Note: TBD = To Be Determined

Case Study: Neuroprotective Effects

In a study examining the effects of similar piperidine derivatives on neuroprotection, researchers found that compounds exhibiting AChE inhibition were effective in reducing oxidative stress markers in neuronal cells. This suggests that this compound could have similar protective properties .

Propriétés

IUPAC Name |

3-(4-fluoro-2-methylphenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16FNO/c1-9-7-10(13)4-5-12(9)15-11-3-2-6-14-8-11/h4-5,7,11,14H,2-3,6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISAZERLJHRRHKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)F)OC2CCCNC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647903 | |

| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

946759-56-4 | |

| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=946759-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(4-Fluoro-2-methylphenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.